ethyl 1-ethyl-5-formyl-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-ethyl-5-formylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-11-7(6-12)5-8(10-11)9(13)14-4-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIFQZADUHCTRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)OCC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Ethyl 1-ethyl-5-formyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of various pyrazole derivatives, which are used in the development of new pharmaceuticals and agrochemicals.
Biology: Pyrazole derivatives have been studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Some pyrazole derivatives are investigated for their potential therapeutic effects in treating diseases such as diabetes and inflammation.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 1-ethyl-5-formyl-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Variations and Reactivity
Ethyl 1-Methyl-5-Phenyl-1H-Pyrazole-3-Carboxylate
- Structure : 1-methyl and 5-phenyl substituents instead of 1-ethyl and 5-formyl.
- Reactivity : The phenyl group enhances aromatic stacking but reduces electrophilicity compared to the formyl group. The methyl group at position 1 offers lower steric hindrance than ethyl .
- Applications : Primarily used in crystallographic studies; lacks the formyl group’s utility in condensation reactions .
Ethyl 1-Allyl-4-Chloro-5-Methyl-1H-Pyrazole-3-Carboxylate
- Structure : 1-allyl, 4-chloro, and 5-methyl substituents.
- Reactivity : The allyl group enables [2+2] cycloadditions, while the chloro substituent facilitates nucleophilic substitutions. The methyl group at position 5 is less reactive than formyl .
- Applications : Intermediate in agrochemical synthesis; chlorine enhances bioactivity .
Ethyl 5-Methoxy-1-Methyl-1H-Pyrazole-3-Carboxylate
Crystallographic and Structural Insights
- Ethyl 5-Formyl-1-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carboxylate : X-ray studies reveal planar triazole cores with hydrogen bonding between formyl and ester groups, stabilizing crystal lattices .
- Ethyl 1-(4-Methylphenyl)-5-Phenyl-4-Phenylsulfonyl-1H-Pyrazole-3-Carboxylate: Non-coplanar sulfonyl groups create steric bulk, reducing π-π interactions compared to formyl derivatives .
Data Tables
Table 1: Comparative Physicochemical Properties
*Calculated using XLogP3 .
Biological Activity
Ethyl 1-ethyl-5-formyl-1H-pyrazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.
Overview of Pyrazole Derivatives
Pyrazole derivatives, including this compound, are recognized for their significant pharmacological potential. They have been linked to various therapeutic effects, including:
- Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Inhibition of inflammatory pathways.
- Anticancer Properties : Induction of apoptosis in cancer cells.
Antimicrobial Activity
Recent studies highlight the antimicrobial efficacy of pyrazole derivatives. This compound has been evaluated against several pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 μmol/mL |
| Escherichia coli | 0.038 μmol/mL |
| Pseudomonas aeruginosa | 0.067 μmol/mL |
| Candida albicans | 0.020 μmol/mL |
These results indicate that the compound exhibits comparable or superior activity to conventional antibiotics like ampicillin and fluconazole .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various assays. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response:
| Compound | COX Inhibition (%) | Reference Drug |
|---|---|---|
| Ethyl 1-Ethyl-5-formyl-Pyrazole | 70% | Indomethacin (ED50 = 9.17 μM) |
The compound's ability to reduce COX activity suggests its potential as an anti-inflammatory agent .
Anticancer Activity
In vitro studies have demonstrated the anticancer properties of this compound. The compound has been tested against various cancer cell lines, showing promising results:
| Cell Line | IC50 (μM) |
|---|---|
| Jurkat (T-cell leukemia) | <10 |
| A431 (epidermoid carcinoma) | <15 |
These findings indicate that the compound may induce apoptosis and inhibit cell proliferation in cancer cells, making it a candidate for further development in cancer therapy .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is essential for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can significantly influence their pharmacological properties:
- Substituents on the Pyrazole Ring : The presence of electron-withdrawing groups enhances antimicrobial and anticancer activity.
- Carboxylic Acid Groups : Facilitate further modifications that can improve solubility and bioactivity.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives:
- Antimicrobial Efficacy Study : A series of synthesized pyrazoles were tested against various pathogens, revealing potent activity against resistant strains .
- Anti-inflammatory Mechanism Investigation : Research demonstrated that pyrazole derivatives could modulate inflammatory pathways through COX inhibition, providing insights into their mechanism of action .
- Cancer Cell Line Evaluation : Studies involving different cancer cell lines showed that certain pyrazole derivatives could effectively induce apoptosis, suggesting their utility in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
